Conformational Restriction via Azetidine vs. Flexible Piperidine/Pyrrolidine Analogs in PDE10 Inhibitor Design
In the design of PDE10 inhibitors, the azetidine ring provides a conformationally constrained scaffold that reduces entropic penalty upon target binding. The 1,3-substituted azetidine PDE10 inhibitor patent (CA2851082A1) explicitly claims 2-(azetidin-3-yl)-benzimidazole derivatives, including the 5-methyl variant, as preferred embodiments due to their improved selectivity and metabolic stability relative to piperidine and pyrrolidine analogs [1]. While specific IC50 values for the exact compound are not publicly disclosed, the patent exemplifies that azetidine-bearing benzimidazoles demonstrate superior PDE10 inhibition and CNS multiparameter optimization scores compared to their six-membered ring counterparts [1].
| Evidence Dimension | Conformational constraint and CNS drug-likeness |
|---|---|
| Target Compound Data | Azetidine ring; TPSA 40.71 Ų; LogP 1.56; rotatable bonds 1 |
| Comparator Or Baseline | Piperidine/pyrrolidine analogs (higher rotatable bond count and TPSA, altered LogP) |
| Quantified Difference | Reduced rotatable bonds (1 vs. typically ≥2); lower TPSA facilitates BBB penetration |
| Conditions | Computational physicochemical profiling; PDE10 inhibitor patent SAR |
Why This Matters
For CNS-targeted PDE10 programs, the constrained azetidine motif offers a quantifiable advantage in ligand efficiency and brain penetration potential over more flexible heterocyclic alternatives.
- [1] Merck Sharp & Dohme Corp. 1,3-Substituted Azetidine PDE10 Inhibitors. Patent CA2851082A1, 2012. View Source
